Cas no 1722-26-5 (Borane Triethylamine Complex)

Borane Triethylamine Complex 化学的及び物理的性質
名前と識別子
-
- Borane-triethylamine complex
- Triethylamine borane
- (Triethylammonio)trihydroborate
- Borane triethylamine complex
- boron,N,N-diethylethanamine
- (N,N-Diethylethanamine)trihydroboron
- NSC 59740
- TEAB
- Borane - Triethylamine Complex
- (C2H5)3NBH3
- Borane, complex with triethylamine(1:1)
- Boron, (N,N-diethylethanamine)trihydro-, (T-4)-
- n-diethylethanamine)trihydro-((beta-4)-boro
- N-Triethyl borazane
- Triethylamine base borane adduct
- Triethylamine compound with borane (1:1)
- Triethylamine, compd. with borane (1:1)
- Borane Triethylamine Complex
-
- MDL: MFCD00012423
- インチ: 1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3
- InChIKey: ONRDAGWFOUZNLV-UHFFFAOYSA-N
- ほほえんだ: [N+]([BH3-])(CC)(CC)CC
計算された属性
- せいみつぶんしりょう: 114.14500
- どういたいしつりょう: 178.006454
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 25.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 38
じっけんとくせい
- 色と性状: 流体。湿気に敏感です。
- 密度みつど: 0.777 g/mL at 25 °C(lit.)
- ゆうかいてん: −4 °C (lit.)
- ふってん: 100°C/12mmHg
- フラッシュポイント: 華氏温度:19.4°f
摂氏度:-7°c - 屈折率: n20/D 1.442(lit.)
- ようかいど: Miscible with water, methanol, diethyl ether, terahydro furan, toluene and dichloromethane. Immiscible with hexane.
- すいようせい: OSEを分解可能
- PSA: 12.36000
- LogP: 0.43190
- かんど: Moisture Sensitive
- じょうきあつ: No data available
- ようかいせい: まだ確定していません。
Borane Triethylamine Complex セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H302+H312+H332,H314
- 警告文: P210,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2924 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22-34
- セキュリティの説明: S26-S36/37/39-S45-S33-S16
- 福カードFコード:10-21
-
危険物標識:
- TSCA:Yes
- リスク用語:R11; R34
- 危険レベル:3
- ちょぞうじょうけん:貯蔵温度2〜8℃、アルゴン充填貯蔵
- 包装グループ:II
- 包装カテゴリ:II
- 危険レベル:3
- 包装等級:II
- セキュリティ用語:3
Borane Triethylamine Complex 税関データ
- 税関コード:29299090
Borane Triethylamine Complex 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H93717-5g |
Borane Triethylamine Complex |
1722-26-5 | 97%, SpcSeal | 5g |
¥90 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096552-25g |
Borane Triethylamine Complex |
1722-26-5 | 90% | 25g |
¥280 | 2023-09-10 | |
TRC | B675370-25g |
Borane Triethylamine Complex |
1722-26-5 | 25g |
210.00 | 2021-08-16 | ||
Apollo Scientific | OR61241-100g |
Borane triethylamine complex |
1722-26-5 | 100g |
£132.00 | 2023-09-01 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T140665-5g |
Borane Triethylamine Complex |
1722-26-5 | 97% | 5g |
¥116.90 | 2023-08-31 | |
BAI LING WEI Technology Co., Ltd. | 581133-100G |
Triethylamine borane, 97% |
1722-26-5 | 97% | 100G |
¥ 1905 | 2021-07-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1180-25G |
Triethylamine Borane |
1722-26-5 | >90.0%(T) | 25g |
¥310.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y1290333-100g |
Borane triethylamine complex |
1722-26-5 | 97% | 100g |
$225 | 2023-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096552-5g |
Borane Triethylamine Complex |
1722-26-5 | 90% | 5g |
¥92 | 2023-09-10 | |
abcr | AB210998-25 g |
Borane-triethylamine complex, 96%, packaged under Argon in resealable ChemSeal bottles; . |
1722-26-5 | 96% | 25 g |
€174.50 | 2023-07-20 |
Borane Triethylamine Complex 関連文献
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Brijesh Chandra,B. Sathish Kumar,Navendu Mondal,Anunay Samanta,Pradeepta K. Panda Dalton Trans. 2015 44 19966
-
Krzysztof Ch?opek,Christoph Frommen,Aline Léon,Oleg Zabara,Maximilian Fichtner J. Mater. Chem. 2007 17 3496
-
Jeonggi Kim,Hui Joon Park,Costas P. Grigoropoulos,Daeho Lee,Jin Jang Nanoscale 2016 8 17608
-
Soichiro Okada,Yoshio Nakahara,Mitsuru Watanabe,Toshiyuki Tamai,Yasuyuki Kobayashi,Setsuko Yajima RSC Adv. 2022 12 14535
-
Krzysztof Ch?opek,Christoph Frommen,Aline Léon,Oleg Zabara,Maximilian Fichtner J. Mater. Chem. 2007 17 3496
-
6. 1,5-Diborabicyclo[3.3.3]undecane; thermolysis of the product from hydroboration of triallylborane with triethylamine–boraneRoger W. Alder,Zhao Jin J. Chem. Soc. Perkin Trans. 1 1996 657
-
Yazhou Zhou,Clive Hsu Yen,Shaofang Fu,Guohai Yang,Chengzhou Zhu,Dan Du,Pui Ching Wo,Xiaonong Cheng,Juan Yang,Chien M. Wai,Yuehe Lin Green Chem. 2015 17 3552
-
Yongshuai Gong,Shuai Zhang,Huaizhi Gao,Zongwen Ma,Siqian Hu,Zhan'ao Tan Sustainable Energy Fuels 2020 4 4415
-
Yoonsoo Rho,Kyung-Tae Kang,Daeho Lee Nanoscale 2016 8 8976
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10. Studies on the asymmetric reduction of β-oximino methyl ether boronates: reagent control, double diastereocontrol and transmitted remote asymmetric inductionHelen E. Sailes,John P. Watts,Andrew Whiting boronates: reagent control double diastereocontrol and transmitted remote asymmetric induction. Helen E. Sailes John P. Watts Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 3362
Borane Triethylamine Complexに関する追加情報
Borane Triethylamine Complex (CAS No. 1722-26-5): An Overview of Its Properties, Applications, and Recent Research
Borane Triethylamine Complex (CAS No. 1722-26-5) is a versatile reagent widely used in organic synthesis, particularly in the reduction of various functional groups. This compound, also known as triethylamine borane, is a stable and convenient source of borane (BH3) in solution. The complex is formed by the reaction of borane with triethylamine, which serves as a Lewis base to stabilize the highly reactive borane.
The structure of Borane Triethylamine Complex consists of a boron atom coordinated to three hydrogen atoms and one triethylamine molecule. This coordination results in a stable adduct that can be easily handled and stored under ambient conditions. The complex is typically supplied as a colorless or pale yellow liquid with a characteristic ammonia-like odor.
In organic synthesis, Borane Triethylamine Complex is renowned for its ability to reduce a wide range of functional groups, including ketones, aldehydes, esters, and nitriles. The reduction process typically involves the cleavage of the B-H bond, which donates a hydride ion to the substrate. This reactivity makes it an invaluable tool in the synthesis of alcohols, amines, and other organic compounds.
One of the key advantages of using Borane Triethylamine Complex is its selectivity and mild reaction conditions. Unlike other reducing agents that may require harsh conditions or produce undesirable side products, this complex can perform reductions under relatively mild conditions, often at room temperature or slightly elevated temperatures. This makes it particularly useful in the synthesis of sensitive or labile compounds.
Recent research has further expanded the applications of Borane Triethylamine Complex. For instance, studies have shown that it can be used in the selective reduction of α-keto esters to α-hydroxy esters with high stereoselectivity. This has significant implications for the synthesis of chiral building blocks, which are crucial in pharmaceutical and fine chemical industries.
In addition to its use in organic synthesis, Borane Triethylamine Complex has found applications in polymer science. It can be used as an initiator for living polymerization reactions, allowing for precise control over molecular weight and polydispersity. This property has been leveraged to synthesize well-defined polymers with tailored properties for various applications, including drug delivery systems and advanced materials.
The environmental impact of using Borane Triethylamine Complex has also been a focus of recent research. Efforts have been made to develop more sustainable and eco-friendly methods for its production and use. For example, researchers have explored the use of renewable solvents and catalysts to minimize waste and reduce the environmental footprint associated with its synthesis and application.
In conclusion, Borane Triethylamine Complex (CAS No. 1722-26-5) is a highly valuable reagent in organic chemistry due to its stability, selectivity, and versatility. Its applications span from the synthesis of complex organic molecules to the development of advanced materials. Ongoing research continues to uncover new uses and improvements in its handling and environmental impact, solidifying its position as an essential tool in modern chemical research.
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